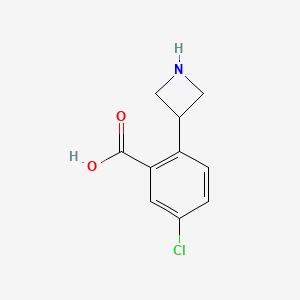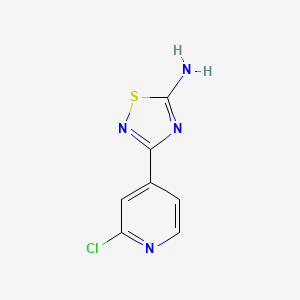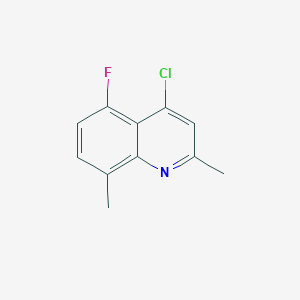
3-Ethylquinolin-8-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethylquinolin-8-OL hydrochloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound consists of a quinoline ring system with an ethyl group at the 3-position and a hydroxyl group at the 8-position, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinolin-8-OL hydrochloride typically involves the Friedländer quinoline synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with an α,β-unsaturated carbonyl compound under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethylquinolin-8-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The ethyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Ethylquinolin-8-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Ethylquinolin-8-OL hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Quinoline: The parent compound with a similar ring structure but without the ethyl and hydroxyl groups.
8-Hydroxyquinoline: Similar structure with a hydroxyl group at the 8-position but without the ethyl group.
3-Methylquinolin-8-OL: Similar structure with a methyl group at the 3-position instead of an ethyl group.
Uniqueness: 3-Ethylquinolin-8-OL hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and hydroxyl groups enhances its reactivity and potential therapeutic applications .
Propiedades
Número CAS |
112955-04-1 |
|---|---|
Fórmula molecular |
C11H12ClNO |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
3-ethylquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-8-6-9-4-3-5-10(13)11(9)12-7-8;/h3-7,13H,2H2,1H3;1H |
Clave InChI |
OOAZECIYSJSRPG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C2C(=C1)C=CC=C2O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















